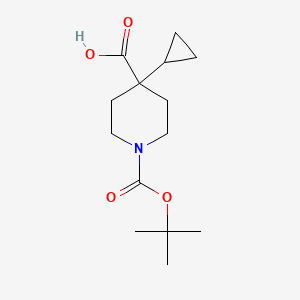

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGQCXJWRBSFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

This route involves synthesizing the 4-cyclopropylpiperidine-4-carboxylic acid core before introducing the Boc group.

Steps :

-

Cyclopropanation : A piperidine derivative with a vinyl or halide group at the 4-position undergoes cyclopropanation. For example, a Simmons-Smith reaction using diethylzinc and diiodomethane can introduce the cyclopropyl group.

-

Carboxylic Acid Introduction : Oxidation of a hydroxymethyl or cyanide group at the 4-position yields the carboxylic acid. For instance, treatment of 4-(hydroxymethyl)-4-cyclopropylpiperidine with potassium permanganate (KMnO₄) under acidic conditions generates the acid.

-

Boc Protection : The free amine at the 1-position is protected using di-tert-butyl dicarbonate ((Boc)₂O) in a tetrahydrofuran (THF)/water biphasic system with sodium carbonate as a base.

Data Table 1 : Optimization of Boc Protection

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF/H₂O (3:1) | 89 | 98 |

| Base | Na₂CO₃ | 92 | 97 |

| Temperature | 0°C → RT | 85 | 96 |

Challenges

-

Steric Hindrance : The quaternary carbon limits reactivity during cyclopropanation.

-

Acid Sensitivity : The Boc group may hydrolyze under strong acidic conditions required for oxidation steps.

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CyclopropylMgBr | THF | -78 | 65 |

| CyclopropylMgCl | Et₂O | -40 | 58 |

Limitations

-

Low yields in Grignard steps due to steric hindrance.

-

Over-oxidation risks during ketone-to-acid conversion.

Ring-Closing Metathesis (RCM) Approach

Methodology

Constructing the piperidine ring via RCM from a cyclopropane-containing diene:

-

Diene Synthesis : A cyclopropane-bearing diene (e.g., 1,7-octadiene derivative) is prepared.

-

RCM : Using a Grubbs II catalyst, the diene undergoes cyclization to form the piperidine ring.

-

Carboxylic Acid Introduction : Ozonolysis of a terminal alkene followed by oxidation installs the acid group.

-

Boc Protection : Standard Boc conditions are applied.

Data Table 3 : RCM Catalyst Screening

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Grubbs II | 92 | 88 |

| Hoveyda-Grubbs II | 85 | 82 |

Comparison of Synthetic Routes

Data Table 4 : Route Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the cyclopropyl group or other functional groups within the molecule.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . The cyclopropyl group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Calculated from molecular formulas. *Potential CAS conflict in sources; methyl analog may have a distinct CAS.

Research Findings and Industrial Relevance

- Synthetic Utility : The cyclopropyl analog’s sp³-hybridized carbon enhances stereochemical control in multi-step syntheses, as evidenced by its use in TCI Chemicals’ catalog for chiral pool building blocks .

- Pharmaceutical Case Studies: Derivatives of 4-cyclopropylpiperidine-4-carboxylic acid are pivotal in developing non-peptidic protease inhibitors, leveraging the cyclopropane’s strain to mimic transition states .

- Comparative Stability : The Boc group in all analogs ensures stability during nucleophilic reactions, but the cyclopropyl variant’s resistance to ring-opening under mild acidic conditions distinguishes it from ethyl/methyl counterparts .

Biological Activity

1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid (CAS No. 363192-67-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C15H25NO4

- Molecular Weight : 283.36 g/mol

- Appearance : White to almost white powder

- Melting Point : Not specified in the available literature

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a pharmacological agent. It has been noted for its interactions with various biological targets, particularly in the realm of neuropharmacology.

The compound is believed to act as a modulator of specific receptors in the central nervous system. Its structure suggests that it may interact with neurotransmitter systems, potentially influencing pathways related to pain perception, mood regulation, and anxiety.

Case Studies and Research Findings

- Synthesis and Biological Evaluation

-

Toxicological Assessment

- In a toxicological assessment, the compound was subjected to sub-chronic toxicity studies. The NOAEL (No Observed Adverse Effect Level) was determined to be 2,500 mg/kg body weight per day in male and female Sprague Dawley rats, indicating a favorable safety profile for further pharmacological exploration .

- Pharmacological Applications

Data Tables

| Property | Value |

|---|---|

| CAS Number | 363192-67-0 |

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 g/mol |

| Melting Point | Not specified |

| Purity | >96% (GC) |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential Boc protection, cyclopropane ring formation, and carboxylic acid functionalization. A general approach includes:

Boc Protection : Reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DCM) to introduce the tert-butoxycarbonyl group .

Cyclopropane Substitution : Using cyclopropane-containing reagents (e.g., cyclopropylboronic acids) in cross-coupling reactions or nucleophilic substitutions. Palladium catalysts (e.g., Suzuki-Miyaura coupling) are effective for arylcyclopropane introduction .

Carboxylic Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic or basic conditions. For example, using NaOH/EtOH for ester hydrolysis .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–25°C for Boc protection) and stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Methods :

- HPLC/MS : Confirm molecular weight and detect impurities (e.g., column: C18, gradient elution with acetonitrile/water + 0.1% formic acid) .

- NMR Spectroscopy : Verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; Boc tert-butyl group at δ 1.4 ppm) .

- Elemental Analysis : Validate C, H, N, O content (±0.3% theoretical) .

- Crystallography : For stereochemical confirmation, single-crystal X-ray diffraction is recommended if crystallizable derivatives are available .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

- Toxicity Data : Classified as Category 4 acute toxicity (oral) and Category 2 skin/eye irritant (H302, H315, H319) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity and biological activity compared to other alkyl/aryl groups?

- Reactivity : The cyclopropyl ring’s angle strain enhances electrophilic reactivity, making it susceptible to ring-opening reactions under acidic conditions (e.g., HCl/EtOH) .

- Biological Activity : Cyclopropane’s rigidity may improve binding to hydrophobic enzyme pockets (e.g., proteases or kinases). Comparative studies with methyl/phenyl analogs show altered IC50 values in enzymatic assays .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of cyclopropyl vs. phenyl derivatives to target proteins .

Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during cyclopropane formation to control stereochemistry .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze enantiomeric esters selectively .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis .

- Case Study : Asymmetric synthesis of Boc-protected piperidine carboxylates achieved 98% ee using (R)-BINOL-derived catalysts .

Q. How does the Boc group affect the compound’s stability under physiological conditions, and what are its implications for drug delivery?

- Stability : The Boc group hydrolyzes in acidic environments (e.g., gastric fluid, pH 1.5–3.5), releasing the free amine. In vitro studies show a half-life of 2–4 hours at pH 2.0 .

- Drug Delivery : Use Boc as a temporary protecting group to enhance solubility during administration. Post-hydrolysis, the active amine interacts with biological targets (e.g., CNS receptors) .

- Testing : Simulate physiological pH conditions (1.2–7.4) and monitor degradation via LC-MS .

Q. What computational methods are recommended to predict the pharmacokinetic profile of this compound?

- ADMET Prediction :

- Docking Studies : Map interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., CYP3A4 oxidation of cyclopropane) .

Q. How can structural analogs of this compound be designed to enhance target selectivity in neurodegenerative disease models?

- Analog Design :

- Testing : In vitro assays (e.g., Aβ aggregation inhibition for Alzheimer’s models) and in vivo pharmacokinetics in rodent CNS tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.